3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid
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Description
3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid is an organic compound characterized by the presence of a prop-2-en-1-ylcarbamoyl group attached to a sulfanylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid typically involves the reaction of prop-2-en-1-yl isocyanate with a thiol-containing propanoic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by
Biological Activity
3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications for therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound features a propanoic acid backbone with a sulfanyl group and a prop-2-en-1-ylcarbamoyl substituent. This unique structure may contribute to its biological activities, particularly in modulating immune responses and exhibiting anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies indicate that derivatives of propanoic acids exhibit moderate anticancer activity. For instance, related compounds have shown growth inhibition ranging from 1% to 23% across various cancer cell lines at concentrations around 10 μM .
- The compound's mechanism may involve the inhibition of specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs) .
-
Anti-inflammatory Effects
- In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds similar to this compound reduced TNF-α levels by approximately 44–60% at higher concentrations .
- The ability to modulate cytokine release suggests potential applications in treating inflammatory diseases.
- Immunomodulatory Properties
The mechanisms through which this compound exerts its biological effects include:
- Cytokine Modulation : The compound influences the secretion of key cytokines involved in immune responses, potentially altering the balance between pro-inflammatory and anti-inflammatory signals.
- Enzyme Inhibition : By inhibiting MMPs and COXs, the compound may prevent cancer cell metastasis and reduce inflammation, respectively.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Properties
CAS No. |
869-97-6 |
---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
3-(prop-2-enylcarbamoylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H11NO3S/c1-2-4-8-7(11)12-5-3-6(9)10/h2H,1,3-5H2,(H,8,11)(H,9,10) |
InChI Key |
GDEQRGWSOAGQOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)SCCC(=O)O |
Origin of Product |
United States |
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